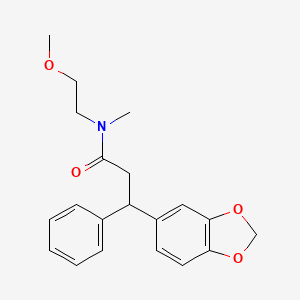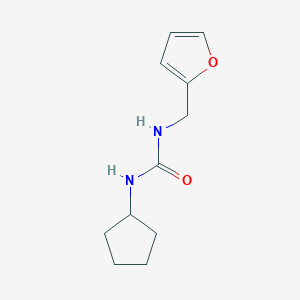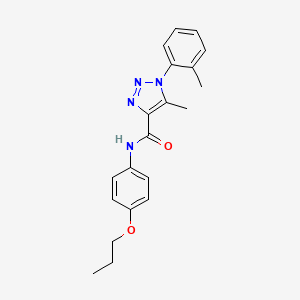![molecular formula C20H21N3O4 B4439651 N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-4-(4-methoxyphenoxy)benzamide](/img/structure/B4439651.png)
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-4-(4-methoxyphenoxy)benzamide
Overview
Description
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-4-(4-methoxyphenoxy)benzamide is a complex organic compound that features a pyrazole ring, a benzamide group, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-4-(4-methoxyphenoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the pyrazole ring using methoxymethyl chloride in the presence of a base such as sodium hydride.
Coupling with benzamide: The final step involves coupling the pyrazole derivative with 4-(4-methoxyphenoxy)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-4-(4-methoxyphenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the benzamide group can yield corresponding amines.
Scientific Research Applications
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-4-(4-methoxyphenoxy)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-4-(4-methoxyphenoxy)benzamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-4-(4-methylphenoxy)benzamide
- N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-4-(4-chlorophenoxy)benzamide
- N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-4-(4-fluorophenoxy)benzamide
Uniqueness
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-4-(4-methoxyphenoxy)benzamide is unique due to the presence of both methoxy and phenoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-4-(4-methoxyphenoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-13-16-11-15(22-23-16)12-21-20(24)14-3-5-18(6-4-14)27-19-9-7-17(26-2)8-10-19/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETFWSGTSIDXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=C1)CNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Ethylpiperidin-1-yl)carbonyl]-1-(2-methoxy-5-methylphenyl)pyrrolidin-2-one](/img/structure/B4439574.png)

![N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439579.png)

![N-[4-(acetylamino)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4439592.png)
![1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4439594.png)
![4-{[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4439601.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439616.png)


![2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B4439632.png)
![1-[7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4439637.png)
![N-cyclohexyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439642.png)

